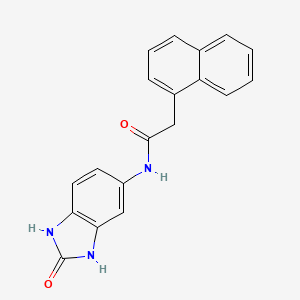![molecular formula C16H16N4S B5760724 N-methyl-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B5760724.png)
N-methyl-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]thiourea, commonly known as MNPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNPT is a thiourea derivative and is known for its unique structure and properties.
Mécanisme D'action
The mechanism of action of MNPT is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins. MNPT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory cytokines. It has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
MNPT has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and can reduce inflammation in animal models. MNPT has also been shown to inhibit the growth of cancer cells and can induce apoptosis (programmed cell death) in these cells. Additionally, MNPT has been shown to have antibacterial and antifungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MNPT in lab experiments is its unique structure and properties. MNPT has been shown to have a variety of potential applications in scientific research, including as an anti-inflammatory agent, antitumor agent, antibacterial agent, and antifungal agent. However, one of the limitations of using MNPT in lab experiments is its potential toxicity. MNPT has been shown to have toxic effects on certain cell types, and further studies are needed to fully understand its safety profile.
Orientations Futures
There are several future directions for research on MNPT. One area of research is the development of MNPT analogs with improved efficacy and safety profiles. Another area of research is the investigation of the mechanism of action of MNPT and its potential targets in cells and tissues. Additionally, further studies are needed to fully understand the potential applications of MNPT in scientific research, including as an anti-inflammatory agent, antitumor agent, antibacterial agent, and antifungal agent. Overall, MNPT is a promising compound for scientific research with a variety of potential applications.
Méthodes De Synthèse
MNPT can be synthesized by reacting 1-(1-naphthylmethyl)-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N-methylthiourea to form MNPT.
Applications De Recherche Scientifique
MNPT has been extensively studied for its potential applications in scientific research. It has been shown to have antitumor activity and can inhibit the growth of cancer cells. MNPT has also been studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of inflammatory cytokines and can reduce inflammation in animal models. Additionally, MNPT has been studied for its potential use as an antibacterial and antifungal agent.
Propriétés
IUPAC Name |
1-methyl-3-[1-(naphthalen-1-ylmethyl)pyrazol-4-yl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4S/c1-17-16(21)19-14-9-18-20(11-14)10-13-7-4-6-12-5-2-3-8-15(12)13/h2-9,11H,10H2,1H3,(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPHGGOBBJQNJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=CN(N=C1)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-(2,4-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5760654.png)



![2-[(4-chlorobenzyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5760683.png)

![N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)propanamide](/img/structure/B5760695.png)

![2,6-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5760706.png)
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5760713.png)

![N'-[(4-tert-butylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5760742.png)
![N-ethyl-2-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5760743.png)